molecular formula C26H21N3O B14651344 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 40835-39-0

3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14651344
CAS No.: 40835-39-0
M. Wt: 391.5 g/mol
InChI Key: DEUBTUOEGPABCN-UHFFFAOYSA-N
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Description

3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two aminophenyl groups attached to an indolone core, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzophenone with phenylhydrazine, followed by cyclization to form the indolone core. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of halogenating agents or nitrating mixtures.

Major Products: The major products formed from these reactions include various substituted indolones, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of steroid hormone biosynthesis by targeting enzymes involved in the production of these hormones .

Comparison with Similar Compounds

Uniqueness: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one stands out due to its unique indolone core, which imparts distinct chemical and biological properties

Properties

CAS No.

40835-39-0

Molecular Formula

C26H21N3O

Molecular Weight

391.5 g/mol

IUPAC Name

3,3-bis(4-aminophenyl)-1-phenylindol-2-one

InChI

InChI=1S/C26H21N3O/c27-20-14-10-18(11-15-20)26(19-12-16-21(28)17-13-19)23-8-4-5-9-24(23)29(25(26)30)22-6-2-1-3-7-22/h1-17H,27-28H2

InChI Key

DEUBTUOEGPABCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N

Origin of Product

United States

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